2,5-Dichloro-4-(4-((2-chlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-(4-((2-chlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic compound that features a combination of aromatic rings, azo groups, and sulfonic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(4-((2-chlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-chloroaniline to form the diazonium salt, which is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.
Chlorination: The resulting azo compound is then chlorinated to introduce the chlorine atoms at the 2 and 5 positions of the benzene ring.
Sulfonation: Finally, the chlorinated azo compound undergoes sulfonation to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-(4-((2-chlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The azo group can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-4-(4-((2-chlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(4-((2-chlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amine derivatives, which can then interact with biological molecules, leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-4-(4-((2-chlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid: Unique due to its combination of azo, sulfonic acid, and pyrazole functionalities.
2,5-Dichloro-4-(4-((2-chlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonic acid group.
2,5-Dichloro-4-(4-((2-chlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenecarboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
The presence of both the azo and sulfonic acid groups in this compound makes it unique compared to other similar compounds. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
93920-40-2 |
---|---|
Molecular Formula |
C16H11Cl3N4O4S |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
2,5-dichloro-4-[4-[(2-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C16H11Cl3N4O4S/c1-8-15(21-20-12-5-3-2-4-9(12)17)16(24)23(22-8)13-6-11(19)14(7-10(13)18)28(25,26)27/h2-7,15H,1H3,(H,25,26,27) |
InChI Key |
MLABKJBGEAOKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.